molecular formula C17H14Cl2N4OS B029030 N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide CAS No. 185039-37-6

N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide

Cat. No.: B029030
CAS No.: 185039-37-6
M. Wt: 393.3 g/mol
InChI Key: AGZYPNVWEUGADC-UHFFFAOYSA-N
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Description

N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

This compound acts as an inhibitor of tyrosine kinase . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibits the signal transduction cascade, leading to a decrease in the activation of proteins that drive cell growth and division .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell growth and division pathways . By inhibiting these pathways, the compound can slow down or stop the proliferation of cells, which is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer .

Pharmacokinetics

Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the compound’s action is a decrease in the activation of proteins involved in cell growth and division. This leads to a slowdown or halt in the proliferation of cells . In the context of cancer treatment, this can result in the shrinkage of tumors and a decrease in the symptoms of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of certain foods or drugs can impact the metabolism of the compound in the liver. Finally, genetic variations can influence how individuals respond to the compound .

Properties

IUPAC Name

N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZYPNVWEUGADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442289
Record name N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-37-6
Record name N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.161 g (0.46 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3 -d]pyrimidin-7-ylideneamine from Example 19 and 1.0 mL of acetic anhydride was heated to solution at the boiling point. After 2 minutes of reflux, the solution was concentrated to one-half volume, whereupon crystals formed. The mixture was cooled, 2 mL of ether was added, and the product was filtered and washed with ether; mp 229°-231° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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